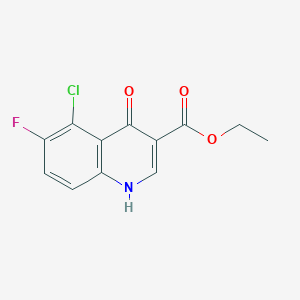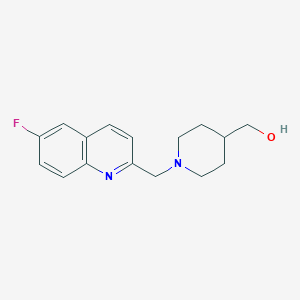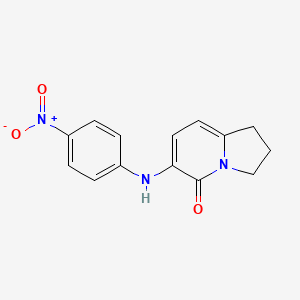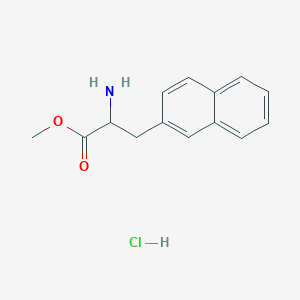
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、そのユニークな化学構造とさまざまな分野における潜在的な用途で知られているキノリン誘導体です。この化合物は、キノリン環に結合したクロロ、フルオロ、ヒドロキシ官能基の存在を特徴とし、化学合成と研究のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルの合成は、通常、適切な出発物質を制御された条件下で反応させることを伴います。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、5-クロロ-6-フルオロ-4-ヒドロキシキノリンとクロロギ酸エチルを反応させる方法です。この反応は、ジクロロメタンなどの有機溶媒中で室温で行われ、目的のエステル化合物が生成されます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターや自動化システムを使用することで、合成プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、さまざまな用途に適した高純度の製品が得られます。
化学反応の分析
反応の種類
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: クロロ基とフルオロ基は、適切な試薬を用いて他の官能基に置換することができます。
酸化と還元: ヒドロキシ基はカルボニル基に酸化されるか、水素原子に還元される可能性があります。
エステル加水分解: エステル基は、対応するカルボン酸を形成するために加水分解することができます。
一般的な試薬と条件
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬は、求核置換反応に使用できます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
加水分解: 酸性または塩基性条件は、エステル基の加水分解を促進できます。
生成される主な生成物
置換: 異なる官能基を持つ誘導体の形成。
酸化: キノリン-3-カルボン酸誘導体の形成。
還元: 還元されたキノリン誘導体の形成。
加水分解: 5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸の形成。
科学研究への応用
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、科学研究において多様な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 医薬品開発のための潜在的なリード化合物として研究されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害し、その観察された生物学的効果をもたらす可能性があります。たとえば、DNA合成やタンパク質機能を妨害し、抗菌性や抗がん性をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 7-クロロ-8-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチル
- 7-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸
独自性
5-クロロ-6-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、キノリン環における特定の置換パターンにより、独特の化学的および生物学的特性を示すため、ユニークです。クロロ、フルオロ、ヒドロキシ基の組み合わせにより、さまざまな合成と研究の用途に役立つ貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
- 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and hydroxy groups makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
141291-37-4 |
|---|---|
分子式 |
C12H9ClFNO3 |
分子量 |
269.65 g/mol |
IUPAC名 |
ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
InChIキー |
RWCOPHWIAGNGNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)


![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)

![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)




